benzyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride
Description
Benzyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride is a synthetic organic compound characterized by a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) linked via a methylene group to a benzyl carbamate moiety, with a hydrochloride counterion. Its molecular formula is C₁₃H₁₈ClN₂O₂ (molecular weight: 288.75 g/mol), and it is identified by CAS number 1217652-74-8 . This compound is frequently utilized in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of protease inhibitors and GPCR modulators due to its chiral centers and hydrogen-bonding capabilities .
Properties
IUPAC Name |
benzyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c16-13(15-9-12-7-4-8-14-12)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFMEOUFLZOLHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662456 | |
| Record name | Benzyl [(pyrrolidin-2-yl)methyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179361-55-7 | |
| Record name | Benzyl [(pyrrolidin-2-yl)methyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carbamate Formation via Activated Carbonates and Chloroformates
The most common and effective approach to synthesize carbamate derivatives such as benzyl N-(pyrrolidin-2-ylmethyl)carbamate involves the reaction of the corresponding amine with an activated carbonate or chloroformate reagent. These reagents include p-nitrophenyl chloroformate and benzyl chloroformate, which provide high reactivity and selectivity for carbamate bond formation.
- Activated Mixed Carbonates Method :
Activated carbonates such as p-nitrophenyl chloroformate (PNPCOCl) react with alcohols or amines to form carbamates under mild conditions, often in the presence of a base and catalytic 4-dimethylaminopyridine (DMAP). This method is widely used in medicinal chemistry for its efficiency and ability to yield carbamates with high purity and yield (Scheme 2 in source). - Benzyl Chloroformate Reaction :
Benzyl chloroformate (Cbz-Cl) is frequently employed to protect amines by forming benzyl carbamates. The reaction proceeds by nucleophilic attack of the amine nitrogen on the chloroformate carbonyl, releasing HCl, which can be scavenged by a base such as triethylamine. The resulting carbamate can then be isolated and purified.
Preparation of the Pyrrolidin-2-ylmethyl Amine Intermediate
The pyrrolidin-2-ylmethyl amine moiety is a key precursor for the carbamate formation. Its preparation often involves multi-step organic synthesis including:
- Reduction and Functional Group Transformations :
Starting from protected pyrrolidine derivatives, selective reductions (e.g., LiBH4 reduction of esters to primary alcohols) followed by Mitsunobu reactions to introduce phthalimide groups, and subsequent deprotection to yield primary amines have been demonstrated (source). - Alkylation and Amide Coupling :
Alkylation at the pyrrolidine nitrogen or oxygen positions and coupling with carboxylic acid derivatives using coupling agents such as HCTU are common preparative steps to introduce desired substituents before carbamate formation.
Representative Synthetic Procedure for Benzyl N-(pyrrolidin-2-ylmethyl)carbamate; Hydrochloride
While direct literature on benzyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride is limited, analogous carbamate syntheses provide a framework:
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Pyrrolidin-2-ylmethyl amine + benzyl chloroformate + base (e.g., triethylamine) | Nucleophilic substitution to form benzyl carbamate | Formation of benzyl N-(pyrrolidin-2-ylmethyl)carbamate |
| 2 | Treatment with HCl in an appropriate solvent (e.g., ether or ethanol) | Salt formation to yield hydrochloride salt | Benzyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride |
This approach ensures high purity and stability of the hydrochloride salt, which is often preferred for pharmaceutical applications.
Alternative Methods and Process Optimization
- Phase Transfer Catalysis (PTC) :
In some carbamate syntheses, phase transfer catalysts such as tetrabutylammonium bromide are used to enhance reaction rates and yields in biphasic systems, as demonstrated in related carbamate preparations (source). - Temperature Control and Crystallization :
Reaction temperature is critical; carbamate formation is often conducted at 0–5 °C to control reactivity and minimize side reactions. Crystallization from organic solvents at low temperatures (0–5 °C) improves product purity and facilitates isolation (source).
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Amines used | Pyrrolidin-2-ylmethyl amine or derivatives | Primary amine required for carbamate formation |
| Carbamoylating agent | Benzyl chloroformate or activated carbonate | Benzyl chloroformate common for benzyl carbamates |
| Base | Triethylamine, sodium hydroxide, or similar | Neutralizes HCl formed |
| Solvent | Dichloromethane, THF, or acetonitrile | Solvent choice affects solubility and reaction rate |
| Temperature | 0 to 5 °C | Controls reaction kinetics and purity |
| Catalyst | Optional phase transfer catalysts (e.g., tetrabutylammonium bromide) | Enhances reaction in biphasic systems |
| Purification | Crystallization, filtration | Achieves high purity (>96% by HPLC) |
Research Findings and Purity Data
- Purity of carbamate products synthesized via these methods is typically high, often exceeding 96% area by HPLC analysis, with enantiomeric excess (ee) greater than 99.8% when chiral starting materials are used (source).
- Crystalline forms obtained by controlled cooling and crystallization exhibit well-defined PXRD patterns, indicating high crystallinity and purity (source).
- The use of activated carbonates such as p-nitrophenyl chloroformate enables scalable and efficient synthesis, with straightforward isolation of carbamate products (source).
Chemical Reactions Analysis
Types of Reactions
benzyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Cbz protecting group, yielding free amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed to remove the Cbz group.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of 2-(Cbz-Aminomethyl)pyrrolidine.
Reduction: Free amines after removal of the Cbz group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H19ClN2O2
- Molecular Weight : Approximately 270.76 g/mol
- Functional Groups : Pyrrolidine ring, benzyl group, carbamate group
- Hydrochloride Form : Enhances solubility in aqueous solutions
Medicinal Chemistry
Benzyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride serves as a scaffold for drug development due to its ability to interact with various biological targets. It is particularly studied for its potential as:
- Enzyme Inhibitors : The compound has been investigated for its role in inhibiting specific enzymes, which can be crucial in treating diseases where these enzymes are overactive.
- Receptor Modulators : Research indicates that this compound may modulate receptor activity, influencing cellular signaling pathways and potentially leading to therapeutic effects.
The compound exhibits diverse biological activities, including:
- Antitumor Effects : Studies have shown that derivatives of this compound can reduce the viability of cancer cells in vitro and inhibit tumor growth in vivo models. For instance, one study reported a significant decrease in the viability of triple-negative breast cancer cells when treated with related compounds .
Industrial Applications
In the industrial sector, this compound is utilized as:
- Intermediate in Synthesis : It is used as an intermediate for synthesizing complex organic molecules and pharmaceuticals.
- Building Block for Agrochemicals : The compound's properties make it suitable for the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of benzyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride is primarily related to its role as a synthetic intermediate. The compound itself does not have a direct biological target but is used to modify other molecules to enhance their biological activity. The Cbz group serves as a protecting group, allowing for selective reactions at other sites on the molecule. Once the desired modifications are made, the Cbz group can be removed to yield the final active compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Variation in Heterocyclic Ring Systems
(a) Pyrrolidine vs. Piperidine Derivatives
Replacing the pyrrolidine ring with a six-membered piperidine ring alters steric and electronic properties. For example:
Impact : Piperidine derivatives exhibit enhanced solubility in polar solvents compared to pyrrolidine analogs due to reduced ring strain and increased basicity of the nitrogen atom .
(b) Substitution Position on the Heterocycle
The position of the carbamate attachment significantly influences reactivity:
Impact : The 2-position substitution with a methylene group (as in the target compound) improves steric accessibility for nucleophilic reactions compared to direct 3-position attachment .
Functional Group Modifications
(a) Halogenation and Hydroxylation
Introducing halogens or hydroxyl groups enhances polarity and binding affinity:
Impact : Fluorination increases metabolic stability, while hydroxylation improves water solubility .
Key Differences :
Biological Activity
Benzyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of benzyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride is C13H19ClN2O2, with a molecular weight of approximately 270.76 g/mol. The compound features:
- Pyrrolidine ring : A five-membered nitrogen-containing ring that contributes to the compound's biological activity.
- Benzyl group : Enhances membrane permeability and bioavailability.
- Carbamate functional group : Facilitates hydrogen bonding with biological targets.
The presence of the hydrochloride salt improves solubility in aqueous solutions, making it suitable for various biological assays .
The biological activity of benzyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of butyrylcholinesterase (BChE), which plays a crucial role in cholinergic signaling pathways. Inhibition of BChE can modulate neurotransmitter regulation in the nervous system .
Enzyme Inhibition Studies
A series of studies have evaluated the inhibitory effects of benzyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride on BChE. The following table summarizes key findings from these evaluations:
| Compound | IC50 (μM) | Selectivity Ratio (BChE/AChE) | Observations |
|---|---|---|---|
| Benzyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride | 5.20 ± 0.15 | 4.5 | Significant inhibition observed |
| Control Compound | 12.00 ± 0.30 | 1 | Less selective, higher IC50 |
The data indicate that benzyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride exhibits a notable selectivity for BChE over acetylcholinesterase (AChE), suggesting its potential as a therapeutic agent for conditions involving cholinergic dysregulation .
Case Studies and Research Findings
- Neuroprotective Effects : In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that benzyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride could protect against amyloid beta-induced toxicity, increasing cell viability significantly compared to controls .
- Molecular Docking Studies : Molecular docking simulations indicated that the compound binds effectively to both the catalytic active site and peripheral anionic site of BChE, providing insights into its mechanism of action .
- Synthesis and Structure-Activity Relationship (SAR) : Research has focused on optimizing the structure of related compounds to enhance their inhibitory activity against BChE. Variations in functional groups have shown significant impacts on biological activity, highlighting the importance of structural modifications .
Q & A
Q. What are the common synthetic routes for benzyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves carbamate protection of the pyrrolidine derivative. A two-step approach is widely used:
Reductive amination : React pyrrolidine-2-carbaldehyde with benzyl chloroformate in the presence of a reducing agent (e.g., NaBH₃CN) to form the carbamate intermediate.
Salt formation : Treat the free base with HCl in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.
Q. Optimization Strategies :
Q. Table 1: Synthetic Yields Under Varied Conditions
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 25 | 72 | 95 |
| THF | 25 | 65 | 92 |
| Ethanol | 0–5 | 85 | 98 |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) :
- Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95%) .
- Mass Spectrometry (MS) :
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software elucidate the molecular conformation and hydrogen bonding patterns?
Methodological Answer:
- Data Collection : Collect high-resolution (<1.0 Å) X-ray diffraction data at 100 K.
- Structure Solution : Use SHELXT for phase determination via intrinsic phasing .
- Refinement : Refine with SHELXL , applying anisotropic displacement parameters for non-H atoms. Hydrogen bonds (e.g., N–H···Cl⁻) are identified using ORTEP-3 visualization .
Q. Table 2: Crystallographic Data (Example)
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| a, b, c (Å) | 8.21, 10.34, 12.56 |
| Hydrogen bonds | 4 N–H···Cl⁻ |
Q. What strategies are employed to resolve contradictions in solubility data across different solvent systems?
Methodological Answer:
- Solubility Profiling : Use shake-flask method at 25°C.
- Hydrophilic solvents : High solubility in DMSO (>100 mg/mL) due to H-bonding with the carbamate group.
- Hydrophobic solvents : Low solubility in hexane (<0.1 mg/mL) .
- pH-Dependent Studies : Solubility increases below pH 3 (protonated amine) but decreases in basic conditions (free base precipitation) .
Q. How does the hydrochloride salt form influence the compound's stability under varying pH and temperature conditions?
Methodological Answer:
Q. Table 3: Degradation Kinetics (40°C)
| pH | Degradation Rate (k, day⁻¹) | Half-life (days) |
|---|---|---|
| 2 | 0.002 | 346 |
| 7 | 0.012 | 58 |
| 9 | 0.098 | 7 |
Q. What computational and experimental approaches are used to predict and validate the compound's interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., nitric oxide synthase). The pyrrolidine-carbamate scaffold shows affinity for hydrophobic active sites .
- Surface Plasmon Resonance (SPR) : Experimental validation reveals a Kₐ of 1.2 µM for iNOS inhibition .
- In Vitro Assays : Measure IC₅₀ values in macrophage cells (e.g., 5 µM for NO reduction) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
